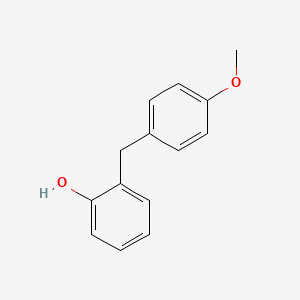

2-(4-Methoxybenzyl)phenol

Description

Contextualization within Phenolic Compound Research

2-(4-Methoxybenzyl)phenol, with the molecular formula C14H14O2, belongs to the vast and diverse class of organic compounds known as phenols. ontosight.aichemicalbook.com The defining characteristic of phenols is the presence of a hydroxyl (-OH) group directly attached to an aromatic ring. ontosight.ai This structural feature is central to the chemical reactivity and biological activity of these compounds. cymitquimica.comnih.gov Phenols are widespread in nature and are major components of many plants and essential oils. nih.gov

The structure of this compound consists of a phenol (B47542) ring linked to a 4-methoxybenzyl group. This specific arrangement of a hydroxyl group and a methoxy (B1213986) group on separate but connected aromatic rings gives it a distinct chemical profile. ontosight.ai The presence of these functional groups influences the molecule's electron density, reactivity, and potential for biological interactions. cymitquimica.com Research into phenolic compounds is a robust field, driven by their well-established antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H14O2 |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 37155-50-3 |

| Melting Point | 81-82 °C |

| Boiling Point (Predicted) | 351.0±22.0 °C |

| Density (Predicted) | 1.120±0.06 g/cm3 |

| pKa (Predicted) | 10.20±0.30 |

Data sourced from ChemicalBook. chemicalbook.com

Significance in Modern Chemical and Biomedical Sciences

The scientific interest in this compound and its derivatives stems from their diverse and promising biological activities. As part of the broader family of phenolic compounds, which are known for their health benefits, this specific molecule has been a subject of investigation for its potential therapeutic applications. nih.gov

Research has highlighted the potential of related phenolic structures in several key areas of biomedical science:

Antioxidant and Anti-inflammatory Activity: Phenolic compounds are renowned for their ability to neutralize free radicals, thereby acting as potent antioxidants. nih.gov This activity is often linked to anti-inflammatory effects. For instance, similar phenolic compounds like 2-methoxy-4-vinylphenol (B128420) have demonstrated the ability to inhibit the production of inflammatory mediators. ebi.ac.ukmdpi.com Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to reduce neuroinflammation. nih.gov

Anticancer Potential: Various derivatives of phenolic compounds have been explored for their anticancer properties. smolecule.com Studies on structurally similar molecules have shown that they can induce apoptosis (programmed cell death) in cancer cells. For example, (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)Prop-1-en-1-yl)Phenol has been found to induce apoptosis in cervical cancer cells. researchgate.net The presence of methoxy and hydroxyl groups can be crucial in these interactions.

Applications in Synthesis and Materials Science: Beyond its biological activities, this compound serves as a valuable intermediate in chemical synthesis. ontosight.ai Biphenyl derivatives, a category to which this compound is related, are utilized in the creation of polymeric materials and as building blocks for pharmaceuticals and agrochemicals. ontosight.ai

The ongoing research into this compound and its analogs underscores its importance. The scientific community continues to explore the structure-activity relationships of such phenolic compounds to develop new therapeutic agents and advanced materials. benthamdirect.comontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZWVPLMSWPDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293138 | |

| Record name | 2-(4-methoxybenzyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37155-50-3 | |

| Record name | 37155-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxybenzyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Methoxybenzyl Phenol

Established Synthetic Routes to 2-(4-Methoxybenzyl)phenol

The synthesis of this compound can be achieved through several strategic pathways, which can be broadly categorized into direct catalytic approaches and more classical multi-step sequences.

Catalytic Approaches in Synthesis

Catalytic methods offer efficient routes to this compound, often by forming the key carbon-carbon bond in a single, selective step.

Lewis Acid-Catalyzed Friedel-Crafts Alkylation: A primary method for synthesizing benzylphenols is the Friedel-Crafts alkylation of a phenol (B47542) with a benzyl (B1604629) alcohol derivative. In the case of this compound, this involves the reaction of phenol with 4-methoxybenzyl alcohol. The reaction is promoted by a Lewis acid catalyst, with modern, water-tolerant catalysts such as Hafnium triflate (Hf(OTf)₄) being particularly effective. diva-portal.org The catalyst activates the benzyl alcohol, facilitating the electrophilic attack on the electron-rich phenol ring. The hydroxyl group of the phenol directs the substitution primarily to the ortho and para positions.

Acid-Catalyzed Rearrangement: An alternative catalytic strategy involves the polyphosphoric acid (PPA) catalyzed rearrangement of 4-methoxybenzyl aryl ethers. ccspublishing.org.cn In this process, a precursor like 1-(4-methoxybenzyloxy)benzene is treated with PPA, which induces the benzyl group to migrate from the phenolic oxygen to the aromatic ring. ccspublishing.org.cn This reaction typically yields a mixture of the ortho-isomer, this compound, and the para-isomer, 4-(4-methoxybenzyl)phenol, with the ortho product often being major. ccspublishing.org.cn

| Catalytic Method | Catalyst | Reactants | Key Outcome | Reference(s) |

| Friedel-Crafts Alkylation | Hafnium triflate (Hf(OTf)₄) | Phenol, 4-Methoxybenzyl alcohol | Forms ortho- and para-isomers. | diva-portal.org |

| Benzyl Ether Rearrangement | Polyphosphoric Acid (PPA) | 4-Methoxybenzyl phenyl ether | Yields a mixture of ortho and para products. | ccspublishing.org.cn |

Multi-step Organic Synthesis Strategies

Multi-step synthesis provides alternative and sometimes more controlled routes to the target compound, allowing for the purification of intermediates.

Condensation and aprotic solvent reaction: One documented multi-step synthesis involves the reaction of a phenol with 4-methoxybenzyl alcohol under specific conditions. For instance, reacting 3,4-diethoxyphenol (B181631) with 4-methoxybenzyl alcohol in an aqueous citric acid solution with ascorbic acid, followed by heating to reflux, has been used to produce the corresponding substituted this compound derivative. acs.org A similar approach using sesamol (B190485) and 4-methoxybenzyl alcohol also yields the desired benzylphenol structure. acs.org

Reduction of a Ketone Precursor: A well-established pathway in organic synthesis is the reduction of a ketone. For this compound, this would begin with the synthesis of the ketone intermediate, (2-hydroxyphenyl)-(4-methoxyphenyl)methanone. chemicalbook.com This ketone can be prepared via methods like the Friedel-Crafts acylation of phenol with 4-methoxybenzoyl chloride or a Fries rearrangement of phenyl 4-methoxybenzoate. The subsequent step involves the reduction of the carbonyl group (C=O) to a methylene (B1212753) bridge (CH₂). Standard reduction methods such as the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction would accomplish this transformation to yield the final product.

| Multi-step Method | Key Intermediate | Transformation | Reference(s) |

| Condensation Reaction | N/A | Direct condensation of a phenol and 4-methoxybenzyl alcohol. | acs.org |

| Ketone Reduction | (2-hydroxyphenyl)-(4-methoxyphenyl)methanone | Reduction of the carbonyl group to a methylene bridge. | chemicalbook.com |

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is dictated by its three main structural components: the phenolic ring, the methoxybenzyl moiety, and the connecting methylene bridge.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic portion of the molecule is highly susceptible to electrophilic aromatic substitution (SEAr) reactions. byjus.com

Directing Effects: The hydroxyl group (-OH) is a strongly activating and ortho-, para-directing group. byjus.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. In this compound, the benzyl group occupies one ortho position (C2). Therefore, electrophilic substitution is expected to occur primarily at the C4 (para) and C6 (ortho) positions of the phenolic ring.

Typical Reactions:

Halogenation: Due to the activating nature of the hydroxyl group, halogenation can often proceed without a Lewis acid catalyst. byjus.com Treatment with bromine water, for example, would likely lead to the formation of polybrominated products. byjus.com

Nitration: Reaction with dilute nitric acid is expected to yield a mixture of 4-nitro- and 6-nitro-2-(4-methoxybenzyl)phenol. byjus.com The use of concentrated nitric acid could lead to further nitration. byjus.com

Friedel-Crafts Reactions: The activated ring can undergo further alkylation or acylation, although the existing steric bulk and potential for catalyst interaction with the hydroxyl group must be considered.

Transformations Involving the Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group is widely used in organic synthesis as a protecting group for alcohols and phenols, and its cleavage is a key transformation. wikipedia.org

Debenzylation (Cleavage): The removal of the 4-methoxybenzyl group to regenerate the parent phenol is a common and important reaction. This can be achieved under various conditions:

Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are highly effective for removing the PMB group. thieme-connect.de

Acidolysis: Strong acids like trifluoroacetic acid (TFA), often in the presence of a cation scavenger such as triethylsilane (TES), can cleave the ether linkage. researchgate.net

Hydrogenolysis: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) and a source of hydrogen can reductively cleave the benzyl C-O bond, though this method can also affect other reducible functional groups. nih.gov

Benzylic Oxidation: The methylene bridge is a "benzylic" position and is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can oxidize this position to a carbonyl group, transforming the benzylphenol into a benzophenone (B1666685) derivative, specifically (2-hydroxyphenyl)(4-methoxyphenyl)methanone. wikipedia.orgpublish.csiro.au

| Transformation | Reagent(s) | Result | Reference(s) |

| Oxidative Debenzylation | DDQ | Cleavage to phenol and 4-methoxybenzaldehyde. | thieme-connect.de |

| Acidic Debenzylation | TFA, Triethylsilane | Cleavage to phenol and a trapped benzyl cation. | researchgate.net |

| Reductive Debenzylation | H₂, Pd/C | Cleavage to phenol and 4-methylanisole. | nih.gov |

| Benzylic Oxidation | CrO₃ or DDQ | Conversion of the CH₂ bridge to a C=O group. | wikipedia.orgpublish.csiro.au |

Oxidation and Reduction Pathways of the Compound

The entire molecule can undergo oxidation and reduction, affecting different parts of the structure depending on the reagents and conditions used.

Oxidation Pathways:

Mild Oxidation: Oxidation with silver oxide (Ag₂O) has been shown to yield different products depending on the solvent. In alcoholic media, it can lead to the formation of benzylic ethers where the alcohol solvent adds to the benzylic carbon. publish.csiro.au In other solvents, silver oxide can oxidize substituted 2-(4-methoxybenzyl)phenols to form reactive ortho-quinone methide intermediates. acs.org

Strong Oxidation: Harsher oxidizing agents like potassium permanganate can lead to the oxidation of the benzylic carbon to a carboxylic acid, which would involve cleavage of the C-C bond, or even degradation of the aromatic rings. wikipedia.org

Reduction Pathways:

Catalytic Hydrogenation: As mentioned previously, catalytic hydrogenation (H₂/Pd) is a primary method for debenzylation. nih.gov Under more forcing conditions (higher pressure and temperature), this method can also lead to the saturation of one or both aromatic rings.

Reduction of Derivatives: If the compound is first oxidized to the corresponding benzophenone derivative, the carbonyl group can be reduced. Sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to a secondary alcohol, yielding (2-hydroxyphenyl)(4-methoxyphenyl)methanol. smolecule.com A subsequent reduction could restore the original methylene bridge.

Advanced Spectroscopic and Analytical Characterization of 2 4 Methoxybenzyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-(4-Methoxybenzyl)phenol, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its constitution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. This would include signals for the aromatic protons on both the phenol (B47542) and the methoxy-substituted benzene (B151609) rings, the methylene (B1212753) bridge protons (-CH₂-), the methoxy (B1213986) group protons (-OCH₃), and the phenolic hydroxyl proton (-OH). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the substitution patterns on both aromatic rings.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The chemical shifts would differentiate between the aromatic carbons, the methylene carbon, and the methoxy carbon. Quaternary carbons, such as those attached to the hydroxyl group, the benzyl (B1604629) group, and the methoxy group, would also be identified.

While specific data is unavailable, related isomers such as 4-(4'-Methoxybenzyl)-phenol have been characterized. For example, its ¹H NMR spectrum shows signals for the methoxy group at approximately 3.70 ppm and the methylene bridge at 3.73 ppm. ccspublishing.org.cn However, the different substitution pattern of this compound would result in a unique set of chemical shifts and multiplicities.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data No experimental data is available in the search results. This table is a placeholder for where such data would be presented.

| Assignment | Predicted ¹H NMR (δ, ppm, Multiplicity, J (Hz)) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| -OH | Data Unavailable | - |

| -OCH₃ | Data Unavailable | Data Unavailable |

| -CH₂- | Data Unavailable | Data Unavailable |

| Aromatic-H | Data Unavailable | Data Unavailable |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show a broad absorption band for the phenolic O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. Sharp peaks corresponding to aromatic C-H stretching would appear around 3000-3100 cm⁻¹. The C-O stretching of the phenol and the ether linkage would be visible in the 1260-1000 cm⁻¹ region. Characteristic peaks for the benzene rings (C=C stretching) would be found around 1600 and 1450 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The two aromatic rings in this compound would give rise to characteristic absorption bands in the UV region, typically around 220 nm and 270-280 nm. The exact position and intensity of these bands (λmax) are sensitive to the substitution on the rings.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 214.26, corresponding to the molecular formula C₁₄H₁₄O₂.

The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-C bond. A prominent peak would be expected at m/z 121, corresponding to the stable 4-methoxybenzyl cation ([CH₃O-C₆H₄-CH₂]⁺). Another significant fragment could arise from the loss of this benzyl group, leading to a peak corresponding to the hydroxyphenyl fragment.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a crystalline solid. If suitable crystals of this compound could be grown, XRD analysis would determine its precise three-dimensional structure, including bond lengths, bond angles, and torsional angles. It would also reveal the crystal system, space group, and the arrangement of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the phenolic hydroxyl group. While crystal structures for related Schiff bases and azo compounds have been reported, no XRD data for this compound itself is available in the searched literature. researchgate.netnih.govuaic.ro

Interactive Data Table: Crystallographic Data No experimental data is available in the search results. This table is a placeholder.

| Parameter | Value |

|---|---|

| Crystal System | Data Unavailable |

| Space Group | Data Unavailable |

| a (Å) | Data Unavailable |

| b (Å) | Data Unavailable |

| c (Å) | Data Unavailable |

| α (°) | Data Unavailable |

| β (°) | Data Unavailable |

| γ (°) | Data Unavailable |

| Volume (ų) | Data Unavailable |

Chromatographic Methods in Purification and Analysis

Chromatographic techniques are essential for the purification and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the standard method for assessing the purity of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~275 nm).

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), could also be used for analysis. Due to the presence of the polar phenolic group, derivatization (e.g., silylation) might be necessary to improve volatility and peak shape, although analysis of underivatized phenols is also possible.

Computational and Theoretical Chemistry Investigations of 2 4 Methoxybenzyl Phenol

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For 2-(4-Methoxybenzyl)phenol, DFT calculations would typically be employed to optimize the molecule's three-dimensional geometry, providing precise bond lengths and angles. These calculations would reveal insights into the molecule's stability and conformational preferences.

Furthermore, DFT would be used to calculate key electronic properties. These properties help in understanding the molecule's reactivity. For instance, the distribution of electron density can indicate which parts of the molecule are electron-rich or electron-poor, suggesting sites for potential electrophilic or nucleophilic attack.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be performed to understand its potential interactions with biological targets, such as enzymes or receptors.

These simulations would provide a binding affinity score, indicating the strength of the interaction, and visualize the specific binding mode. This information is crucial in medicinal chemistry for predicting the biological activity of a compound. For example, studies on similar phenolic compounds have used molecular docking to explore their potential as enzyme inhibitors. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a visual method to understand the charge distribution of a molecule. For this compound, an MEP map would illustrate the regions of positive and negative electrostatic potential, which are critical for identifying sites for intermolecular interactions, including hydrogen bonding.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would indicate the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. To develop a QSAR model for derivatives of this compound, a series of related compounds with known biological activities would be required.

The model would use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to establish a correlation with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. QSAR studies have been successfully applied to various classes of phenolic compounds to predict their toxicities and other biological effects. oup.com

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods can also be used to investigate the thermodynamic and kinetic aspects of reactions involving this compound. For example, the enthalpy, entropy, and Gibbs free energy of reaction could be calculated to determine the spontaneity of a particular chemical transformation.

Kinetic studies would involve calculating the activation energy of a reaction, providing insights into the reaction rate. These computational studies are valuable for understanding reaction mechanisms and predicting the feasibility of chemical processes under different conditions.

Based on the comprehensive search conducted, there is insufficient scientific literature available on the specific chemical compound “this compound” to generate the detailed article as requested. The research data required to thoroughly address the specified outline, including its effects on cancer cell proliferation, apoptosis, caspase activation, death receptor pathways, and anti-migratory properties, could not be located for this particular molecule.

The search results primarily yielded information on structurally related but distinct compounds, such as "(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol" (MMPP) and other phenolic derivatives. Adhering to the strict instruction to focus solely on "this compound" prevents the use of data from these other compounds, as it would be scientifically inaccurate and would not meet the requirements of the prompt.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy based on the currently available information.

Biological Activity and Mechanistic Elucidation of 2 4 Methoxybenzyl Phenol

Anticancer Research Applications

Molecular Signaling Pathway Interventions in Oncogenesis

MMPP demonstrates a capacity to modulate several critical signaling cascades that are frequently dysregulated in various cancers. Its therapeutic potential stems from its ability to simultaneously target multiple pathways involved in cell proliferation, survival, apoptosis, and metastasis.

MMPP has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govresearchgate.net The STAT3 protein is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis. In its activated state, it promotes the expression of various oncogenic genes.

Research indicates that MMPP can directly bind to the STAT3 protein. nih.gov This interaction effectively inhibits the activation of STAT3, thereby preventing its downstream signaling effects. nih.gov The inhibition of the STAT3 pathway by MMPP has been linked to its anti-inflammatory and anti-amyloidogenic effects in preclinical studies. nih.gov In the context of non-small cell lung cancer, the inhibition of STAT3 by MMPP is associated with its anti-cancer effects. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. MMPP has been shown to directly target IkappaB Kinase β (IKKβ), a key upstream kinase responsible for the activation of the canonical NF-κB pathway. nih.govoncotarget.com

Studies in colorectal cancer models reveal that MMPP binds directly to IKKβ. nih.gov This binding inhibits the phosphorylation of both IKKβ and its substrate, IκBα. nih.govoncotarget.com The subsequent suppression of IκBα degradation prevents the nuclear translocation of NF-κB subunits p50 and p65. oncotarget.com By inhibiting the IKKβ/NF-κB signaling cascade, MMPP induces apoptotic cell death in colon cancer cells. This is mediated, in part, by the increased expression of Death Receptor 5 (DR5) and Death Receptor 6 (DR6), which are involved in initiating apoptosis. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising cascades such as p38, ERK1/2, and JNK, are fundamental in transducing extracellular signals to regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. mdpi.com Dysregulation of these pathways is a common feature of cancer. mdpi.com

Research on MMPP has demonstrated its influence on the JNK pathway as part of its mechanism in attenuating inflammatory responses. jst.go.jp A related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has also been shown to potently inhibit the phosphorylation of MAPKs, including p38, ERK1/2, and JNK, in inflammatory models. nih.govresearchgate.net This suggests that modulation of MAPK signaling is a key aspect of the biological activity of this class of phenolic compounds.

MMPP exhibits a unique dual-regulatory action on two distinct and critical targets in cancer biology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov VEGFR2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov PPARγ, a nuclear receptor, is involved in regulating cellular differentiation and apoptosis. nih.gov

In breast cancer models, MMPP has been shown to simultaneously inhibit the phosphorylation of VEGFR2 and enhance the transcriptional activity of PPARγ. nih.govnih.govresearchgate.net This dual action triggers a cascade of downstream events, ultimately leading to anticancer effects. The inhibition of VEGFR2 signaling disrupts tumor angiogenesis and survival pathways, while the activation of PPARγ can induce apoptosis and inhibit proliferation. nih.gov This multi-target approach is particularly promising for treating complex malignancies like triple-negative breast cancer (TNBC), where both VEGFR2 and PPARγ can be highly expressed. nih.gov

The AKT (also known as Protein Kinase B) signaling pathway is a central node in regulating cell survival, proliferation, and metabolism, and it is frequently overactive in cancer. mdpi.com The signaling initiated by MMPP's dual regulation of VEGFR2 and PPARγ converges on the AKT pathway. nih.gov

Specifically, the inhibition of VEGFR2 and the MMPP-induced upregulation of the tumor suppressor PTEN (a downstream effect of PPARγ activation) both contribute to the suppression of AKT phosphorylation. nih.gov Downregulation of AKT activity by MMPP leads to significant anticancer effects, including the induction of apoptosis and the suppression of cell migration and invasion. nih.govnih.gov The modulation of AKT signaling by MMPP affects the expression of key apoptosis-regulating proteins, such as the Bcl-2 family and caspases. nih.gov A related compound, 2-methoxy-4-vinylphenol, also demonstrates the ability to decrease the phosphorylation of AKT in pancreatic cancer cells. nih.gov

In Vitro Cellular Models of Anticancer Activity

The anticancer properties of MMPP have been validated across a range of in vitro cancer cell models. These studies have demonstrated its efficacy in inhibiting cancer cell growth, inducing programmed cell death (apoptosis), and preventing cell migration and invasion.

In colorectal cancer cell lines HCT116 and SW480, MMPP effectively inhibited cell growth with IC50 values of 12.00 μg/mL and 10.30 μg/mL, respectively. nih.gov Notably, it showed minimal toxicity in normal colon epithelial cells. nih.gov Treatment with MMPP led to a concentration-dependent increase in apoptosis, confirmed by TUNEL assays, and was associated with the cleavage of caspases-3 and -8. nih.gov

In the context of breast cancer, MMPP has shown potent effects in both triple-negative (MDA-MB-231, MDA-MB-468) and luminal A (MCF7) type cell lines. nih.govnih.gov Its activity in these cells includes growth inhibition, apoptosis induction, and the suppression of migration and invasion. nih.govresearchgate.net Mechanistically, these effects are tied to the activation of pro-apoptotic proteins like caspase-3, caspase-8, caspase-9, and Bax, alongside the inhibition of the anti-apoptotic protein Bcl-2. nih.gov

The table below summarizes the observed in vitro anticancer activities of MMPP in various cancer cell lines.

| Cell Line | Cancer Type | Observed Effects | IC50 Value | Reference |

| HCT116 | Colon Cancer | Inhibition of cell growth, Induction of apoptosis | 12.00 µg/mL | nih.gov |

| SW480 | Colon Cancer | Inhibition of cell growth, Induction of apoptosis | 10.30 µg/mL | nih.gov |

| MDA-MB-231 | Breast Cancer (TNBC) | Growth inhibition, Apoptosis induction, Suppression of migration and invasion | Not Specified | nih.govnih.gov |

| MDA-MB-468 | Breast Cancer (TNBC) | Growth inhibition, Apoptosis induction, Suppression of migration and invasion | Not Specified | nih.govnih.gov |

| MCF7 | Breast Cancer (Luminal A) | Growth inhibition, Apoptosis induction, Suppression of migration and invasion | Not Specified | nih.govnih.gov |

Anti-inflammatory Research ApplicationsNo research was found detailing the anti-inflammatory properties of 2-(4-Methoxybenzyl)phenol. Consequently, the subsequent subsections also lack data:

Modulation of Key Inflammatory Signaling Pathways

MAPK (p38, ERK, JNK) Pathway Attenuation

Further research is required to determine if this compound possesses the biological activities detailed in the proposed outline. Until such studies are conducted and published, this article cannot be generated with scientific accuracy.

Protein Kinase C Delta (PKCδ) and Activator Protein-1 (AP-1) Pathway Interaction

The direct interaction of this compound with the Protein Kinase C delta (PKCδ) and Activator Protein-1 (AP-1) signaling pathway is an area of ongoing research. While specific studies detailing this compound's effects on PKCδ translocation or AP-1 activation are not extensively documented, the investigation of related phenolic structures provides a basis for potential mechanisms. For instance, a derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been shown to inhibit inflammatory responses in human monocytic THP-1 cells by mitigating the phorbol-12-myristate (B1219216) 13-acetate (PMA)-induced activation of PKCδ and the subsequent nuclear translocation of AP-1. nih.govresearchgate.net This inhibition leads to the downregulation of inflammatory mediators like cyclooxygenase-2 (COX-2). nih.gov AP-1 is a transcription factor that regulates gene expression in response to various stimuli, including cytokines and stress, playing a critical role in inflammation and cellular proliferation. frontiersin.org The PKC family of enzymes, particularly the novel PKCδ isoform, are key regulators in cellular signaling, and their activation is implicated in diverse cell responses, including apoptosis and proliferation. researchgate.net Given that many phenolic compounds exert their anti-inflammatory effects by modulating key signaling cascades, future research may elucidate a similar role for this compound in the PKCδ/AP-1 pathway.

Histone Acetylation Modulation in Inflammatory Responses

The role of this compound in the modulation of histone acetylation as a mechanism for its anti-inflammatory activity is not yet specifically characterized in the scientific literature. Histone acetylation is a critical epigenetic modification that regulates the expression of pro-inflammatory genes. The inhibition of histone deacetylases (HDACs) or the modulation of histone acetyltransferases (HATs) can suppress inflammatory responses. cancer.gov Research on other phenolic compounds, such as 2-methoxy-4-vinylphenol (2M4VP), has demonstrated potent anti-inflammatory effects mediated by the inhibition of lipopolysaccharide (LPS)-induced hyper-acetylation of histone H3 in RAW264.7 macrophage cells. nih.govresearchgate.net This action contributes to the suppression of pro-inflammatory mediators. nih.govresearchgate.net The potential for this compound to act via similar epigenetic mechanisms remains a plausible but unconfirmed area for future investigation.

In Vitro Macrophage and Monocyte Models

The anti-inflammatory properties of phenolic compounds are frequently evaluated using established in vitro models of immune cells, primarily macrophages and monocytes. nih.gov These models are crucial for elucidating the molecular mechanisms by which a compound modulates inflammatory responses.

Commonly used cell lines include:

RAW264.7: A murine macrophage-like cell line that is widely used to study inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce a range of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (B1171923), and cytokines, providing a robust system for screening anti-inflammatory agents. nih.gov

THP-1: A human monocytic cell line that can be differentiated into macrophage-like cells using agents like phorbol-12-myristate 13-acetate (PMA). nih.gov These differentiated cells are a valuable model for studying inflammatory pathways in a human context. nih.govresearchgate.net

In these models, the efficacy of a test compound like this compound would be assessed by its ability to inhibit the production of key inflammatory markers following stimulation. Studies on phenolic compounds isolated from the root of Gastrodia elata, a natural source of related molecules, have demonstrated dose-dependent inhibition of cyclooxygenase (COX) activity and reactive oxygen species (ROS) generation in vitro. nih.govresearchgate.net

Table 1: Common In Vitro Models for Assessing Anti-Inflammatory Activity

| Cell Line | Cell Type | Origin | Typical Stimulant | Key Markers Measured |

|---|---|---|---|---|

| RAW264.7 | Macrophage | Murine | Lipopolysaccharide (LPS) | Nitric Oxide (NO), TNF-α, IL-6, COX-2, iNOS |

In Vivo Models of Inflammation

To validate in vitro findings, the anti-inflammatory effects of compounds are tested in established animal models of inflammation. These models help to understand the compound's activity within a complex biological system. Phenolic compounds isolated from Gastrodia elata have demonstrated significant anti-inflammatory and analgesic properties in various in vivo assays. nih.govresearchgate.net

Key in vivo models include:

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. An inflammatory agent (carrageenan) is injected into the paw of a rodent, causing localized swelling (edema). The ability of a compound to reduce this swelling compared to a control is a measure of its anti-inflammatory effect. nih.gov

Arachidonic Acid (AA)-Induced Ear Edema: This model assesses a compound's ability to inhibit inflammation mediated by arachidonic acid metabolites, such as prostaglandins and leukotrienes. nih.gov

Acetic Acid-Induced Writhing Response: This model is used to evaluate the analgesic (pain-relieving) properties of a compound, which often accompany anti-inflammatory activity. nih.gov

LPS-Induced Sepsis: Systemic administration of LPS in animals, such as mice, induces a severe inflammatory response characteristic of sepsis. This model is used to evaluate a compound's potential to mitigate systemic inflammation and organ damage. nih.gov

In studies involving phenolic extracts from Gastrodia elata, administration of these compounds was shown to significantly inhibit edema and reduce pain responses in these models, suggesting potent anti-inflammatory activity in vivo. nih.govresearchgate.net

Antioxidant Activity Investigations

Free Radical Scavenging Mechanisms

Phenolic compounds, including this compound, are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. nih.govnih.gov The primary mechanisms by which phenols neutralize free radicals are through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl (-OH) group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial radical. nih.gov

Single Electron Transfer (SET): In the SET mechanism, the phenolic compound donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer to fully neutralize the initial radical species. nih.gov

The efficacy of phenolic compounds as antioxidants is commonly evaluated using various in vitro assays that measure their capacity to scavenge stable synthetic radicals.

Table 2: Common Assays for Evaluating Free Radical Scavenging Activity

| Assay | Principle | Radical Scavenged | Measurement |

|---|---|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov | 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Decrease in absorbance of the purple DPPH solution. youtube.com |

| ABTS Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) | Decolorization of the blue-green ABTS radical solution. |

| Hydroxyl Radical (•OH) Scavenging | Assesses the ability of a compound to neutralize highly reactive hydroxyl radicals, often generated via a Fenton reaction. | Hydroxyl Radical (•OH) | Inhibition of a detector molecule's degradation. |

| Nitric Oxide (NO•) Scavenging | Evaluates the capacity of a compound to scavenge nitric oxide radicals. | Nitric Oxide Radical (NO•) | Inhibition of the formation of nitrite, a stable product of NO oxidation. |

Studies on various 2-methoxy phenol derivatives have demonstrated substantial potential in scavenging DPPH, nitric oxide, and hydroxyl radicals. nih.govresearchgate.net Similarly, extracts from Gastrodia elata, rich in phenolic compounds, show strong DPPH scavenging capacity. sciopen.com

Protection Against Oxidative Stress in Biological Systems

Beyond direct radical scavenging, the antioxidant activity of this compound is relevant to its potential to protect biological systems from oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. This imbalance can lead to cellular damage, inflammation, and the progression of various chronic diseases. researchgate.netmdpi.com

Phenolic compounds can mitigate oxidative stress through several mechanisms:

Direct Neutralization of ROS: By scavenging free radicals like the hydroxyl radical and superoxide (B77818) anion, phenolic compounds can prevent these reactive species from damaging critical biomolecules such as DNA, proteins, and lipids. nih.gov

Inhibition of ROS-Generating Enzymes: Some phenolic compounds can inhibit enzymes responsible for producing ROS, such as xanthine (B1682287) oxidase and NADPH oxidase. nih.govscienceopen.com

Upregulation of Endogenous Antioxidant Enzymes: Phenolic compounds can enhance the body's own defense systems by boosting the expression and activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net

Antimicrobial Efficacy Studies

Phenolic compounds as a class are widely recognized for their antimicrobial properties. However, specific data on the efficacy of this compound against microbial strains is not extensively documented in publicly available research. Studies on structurally related methoxyphenol compounds have demonstrated broad-spectrum antimicrobial activities, which are generally attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with nucleic acid synthesis. For instance, compounds like 2-methoxy-4-vinylphenol have been identified in extracts showing antimicrobial effects. Despite this, detailed studies providing specific minimum inhibitory concentration (MIC) values for this compound against a panel of bacteria and fungi are not available.

Antibacterial Activity Against Bacterial Strains

There is currently a lack of specific research data detailing the in vitro antibacterial activity of this compound against various bacterial strains. Therefore, a data table of its specific inhibitory concentrations cannot be provided. General studies on phenolic compounds suggest that the presence of a hydroxyl group on the benzene (B151609) ring is crucial for their antibacterial action.

Antifungal Activity Against Fungal Strains

Similarly, specific studies detailing the antifungal spectrum of this compound are not found in the current body of scientific literature. While other phenolic compounds have shown efficacy against fungal pathogens, dedicated research on this particular molecule is required to establish its antifungal profile and create a data table of its activity.

Neuroprotective and Anti-neuroinflammatory Research

The potential for phenolic compounds to exert neuroprotective and anti-inflammatory effects is an active area of investigation. Much of the research in this area has focused on complex derivatives of methoxyphenols. It is crucial to distinguish this compound from similar but structurally distinct compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), as their biological activities may differ significantly. The following sections are strictly limited to findings directly concerning this compound.

Amelioration of Dopaminergic Neurodegeneration Models

Specific studies investigating the potential of this compound to ameliorate dopaminergic neurodegeneration in experimental models are not available in the current scientific literature. Research on related compounds has suggested that the inhibition of neuroinflammatory pathways could be a potential mechanism for protecting dopaminergic neurons, but this has not been specifically demonstrated for this compound.

Inhibition of Monoamine Oxidase B (MAO-B) Activity

There is no specific data available from published research to indicate that this compound is an inhibitor of Monoamine Oxidase B (MAO-B). Inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative diseases, and while other phenolic structures have been investigated for this activity, specific inhibitory concentrations (IC₅₀) or the mechanism of inhibition for this compound have not been reported.

Attenuation of Neuroinflammation in Neurological Models

Direct evidence from studies on the ability of this compound to attenuate neuroinflammation in neurological models is currently lacking in scientific publications. While the anti-inflammatory properties of phenolic compounds are generally acknowledged, specific research detailing the effects of this compound on inflammatory markers, such as cytokines or microglial activation in the central nervous system, has not been conducted.

Reduction of Amyloidogenesis and Memory Impairment

There is currently no specific scientific literature available that details the effects of this compound on the reduction of amyloidogenesis or its potential to mitigate memory impairment. Research into the direct impact of this compound on the pathological hallmarks of Alzheimer's disease, such as the aggregation of amyloid-beta peptides, has not been published in accessible scientific databases. Consequently, its mechanism of action in this context remains unelucidated.

Metabolic Regulation Research

Investigations into the role of this compound in metabolic regulation have not been reported in the available scientific literature.

There is no available research to indicate that this compound acts as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Studies assessing its influence on the process of adipogenesis—the differentiation and development of adipocytes (fat cells)—have not been documented. Therefore, its potential role in these metabolic pathways is unknown.

Scientific data on the effects of this compound on the enhancement of glucose uptake in cells or the improvement of insulin (B600854) sensitivity are not available. Its potential mechanisms, such as the modulation of glucose transporters (e.g., GLUT4) or its impact on insulin signaling pathways, have not been investigated or reported.

Antitubercular Activity Assessment

There are no published studies assessing the antitubercular activity of this compound. Its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, has not been reported, and therefore, no data regarding its Minimum Inhibitory Concentration (MIC) or mechanism of action against this pathogen is available.

Structure Activity Relationship Sar Studies of 2 4 Methoxybenzyl Phenol Derivatives

Impact of Structural Modifications on Biological Potency

The biological potency of 2-(4-methoxybenzyl)phenol derivatives is highly sensitive to structural changes. Studies have demonstrated that even subtle alterations to the core scaffold can lead to significant gains or losses in activity.

For instance, in the development of 12-Lipoxygenase (12-LOX) inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, the 2-hydroxy-3-methoxybenzyl moiety proved to be a critical area for modification. Removal of the 3-methoxy group or the 2-hydroxy group resulted in a complete loss of inhibitory activity. nih.gov Similarly, protecting the 2-hydroxy group as a methyl ether or replacing it with an amine also negated the compound's effectiveness. nih.gov This underscores the essential role of the phenolic hydroxyl group and the specific substitution pattern on the benzyl (B1604629) ring for biological activity.

Further modifications on the benzyl ring revealed interesting trends. The introduction of a chloro group at the 3-position maintained comparable activity to the parent compound, while fluoro and bromo substitutions at the same position led to a decrease in potency. nih.gov Unexpectedly, placing a bromo or chloro group at the 4-position resulted in a two-fold improvement in activity. nih.gov Conversely, a 4-methoxy substitution significantly reduced activity. nih.gov Substituents at the 3-position such as methyl, amino, and nitro groups, as well as any modifications at the 5-position, led to a drastic loss of activity. nih.gov

In a different series of compounds, morpholinopyrimidine derivatives of 2-methoxyphenol were synthesized and evaluated for their anti-inflammatory activity. Among these, derivatives with a 4-methoxyphenyl (B3050149) or a 4-fluorophenyl group showed the most potent inhibition of nitric oxide (NO) production, a key inflammatory mediator. rsc.orgrsc.orgresearchgate.net This suggests that the nature of the substituent on the phenyl ring attached to the core structure plays a crucial role in modulating anti-inflammatory potency.

The following table summarizes the impact of various substitutions on the biological activity of this compound derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold against 12-LOX.

| Compound/Modification | Position of Modification | Substituent | Impact on Activity (IC50) | Reference |

| Parent Compound (1) | - | - | 4.5 µM | nih.gov |

| Analogue | 3 | Cl | 6.2 µM (Comparable) | nih.gov |

| Analogue | 3 | F | 19 µM (Less Active) | nih.gov |

| Analogue | 3 | Br | 13 µM (Less Active) | nih.gov |

| Analogue | 4 | Br | 2.2 µM (Improved) | nih.gov |

| Analogue | 4 | Cl | 6.3 µM (Comparable) | nih.gov |

| Analogue | 4 | OMe | 22 µM (Reduced) | nih.gov |

| Analogues | 3 | Me, NH2, NO2 | > 40 µM (Drastic Loss) | nih.gov |

| Analogues | 5 | Various | > 40 µM (Drastic Loss) | nih.gov |

| Analogue | 6 | OMe | Inactive | nih.gov |

| Analogue | - | Removal of 3-OMe | Complete Loss | nih.gov |

| Analogue | - | Removal of 2-OH | Complete Loss | nih.gov |

| Analogue | - | Protection of 2-OH | Negated Activity | nih.gov |

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For derivatives of this compound, several key pharmacophoric features have been identified.

The phenolic hydroxyl group is consistently shown to be a critical feature. Its ability to act as a hydrogen bond donor is crucial for interaction with biological targets. For instance, in 12-LOX inhibitors, the 2-OH group was determined to be essential for activity. nih.gov

The methoxy (B1213986) group, particularly at the 3-position of the benzyl ring in some series, also plays a significant role, though its function can be multifaceted. nih.gov While it was found to be optimal for 12-LOX inhibition in the initial compound, it could be replaced by other groups like chloro or bromo at different positions with maintained or even improved activity, indicating that its primary role might be steric or electronic rather than a direct binding interaction in all cases. nih.gov

A general pharmacophore model for some biologically active this compound derivatives can be described as follows:

A hydrogen bond donor: Typically a phenolic hydroxyl group.

An aromatic ring system: The phenol (B47542) ring.

A second aromatic or heteroaromatic ring: The methoxybenzyl group or other substituted phenyl rings.

A specific substitution pattern: The position and nature of substituents on both rings are critical for potency and selectivity.

Development of Analogues with Improved Efficacy and Selectivity

Building on the understanding of SAR and key pharmacophoric features, researchers have successfully developed analogues of this compound with improved efficacy and selectivity for various biological targets.

In the pursuit of potent and selective 12-LOX inhibitors, modifications to a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to significant improvements. Replacing a thiazole (B1198619) moiety in the initial hit compound with larger aromatic systems like naphthalene (B1677914) or heteroaromatic systems like quinoline (B57606) and pyridine (B92270) was well-tolerated and resulted in better potency. nih.gov Notably, the replacement of the thiazole with a benzoxazole (B165842) or benzimidazole (B57391) led to compounds with nanomolar potency against 12-LOX and excellent selectivity over related lipoxygenases and cyclooxygenases. nih.gov A thiophene (B33073) replacement also dramatically improved potency. nih.gov These optimized compounds also demonstrated favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

In another example focusing on anti-inflammatory agents, the synthesis of 2-methoxy-6-((phenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol derivatives led to the identification of compounds with potent inhibitory effects on NO production in macrophage cells. rsc.orgrsc.orgresearchgate.net Specifically, the analogues bearing a 4-methoxyphenyl group (V4) and a 4-fluorophenyl group (V8) were among the most active. rsc.orgrsc.orgresearchgate.net These compounds were shown to reduce the expression of iNOS and COX-2, key enzymes in the inflammatory response. rsc.orgresearchgate.net

The development of diphenethylamine (B1265890) derivatives as selective kappa opioid receptor (KOR) ligands also highlights the importance of strategic modifications. Shifting a phenolic hydroxyl group from the 3-position to the 4-position in one analogue significantly decreased affinity and selectivity for the KOR. mdpi.com This demonstrates that precise positioning of key functional groups is paramount for achieving receptor selectivity.

The following table showcases some of the developed analogues with improved properties:

| Parent Scaffold/Compound | Modification | Resulting Analogue(s) | Improved Property | Reference |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide with a thiazole moiety | Replacement of thiazole | Benzoxazole and Benzimidazole derivatives | Nanomolar potency against 12-LOX, excellent selectivity | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide with a thiazole moiety | Replacement of thiazole | Thiophene derivative | Over 10-fold improvement in potency | nih.gov |

| 2-methoxyphenol core | Addition of morpholinopyrimidine and substituted phenyl groups | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) | Potent inhibition of NO production, reduced iNOS and COX-2 expression | rsc.orgrsc.orgresearchgate.net |

| 2-methoxyphenol core | Addition of morpholinopyrimidine and substituted phenyl groups | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) | Potent inhibition of NO production, reduced iNOS and COX-2 expression | rsc.orgrsc.orgresearchgate.net |

Metabolic Pathways and Biotransformation Studies of 2 4 Methoxybenzyl Phenol

In Vitro Metabolism Investigations

There are currently no published studies that have investigated the in vitro metabolism of 2-(4-Methoxybenzyl)phenol. Research in this area would typically involve incubating the compound with liver microsomes, hepatocytes, or other subcellular fractions to identify the enzymes responsible for its metabolism and to characterize the resulting metabolites. The absence of such data means that the specific cytochrome P450 (CYP) enzymes or other phase I and phase II enzymes involved in its breakdown are unknown.

In Vivo Biotransformation Pathways

Similarly, there is a lack of in vivo studies detailing the biotransformation of this compound in any living organism. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Without these studies, the pathways by which this compound is processed in a whole organism, including its potential for bioaccumulation or rapid clearance, remain speculative.

Identification of Major Metabolites

Consequently, without in vitro or in vivo metabolism data, the major metabolites of this compound have not been identified or characterized. The expected metabolic transformations, such as hydroxylation, O-demethylation, or conjugation (e.g., glucuronidation or sulfation), which are common for phenolic compounds, have not been experimentally confirmed for this specific molecule.

Mechanistic Toxicology and Environmental Fate Research of 2 4 Methoxybenzyl Phenol

Cellular and Molecular Mechanisms of Toxicity

The toxicity of phenolic compounds is complex and can be initiated through multiple cellular and molecular pathways. While direct studies on 2-(4-Methoxybenzyl)phenol are limited, research on structurally similar compounds provides significant insight into its probable mechanisms of toxicity. The primary mechanisms likely involve the induction of apoptosis (programmed cell death), interactions with key cellular proteins, and the generation of reactive intermediates.

General cytotoxicity of phenolic compounds is often linked to their ability to act as protoplasmic poisons, denaturing proteins and disrupting cell membrane integrity. For substituted phenols, specific interactions with cellular pathways become more prominent. Quantitative Structure-Activity Relationship (QSAR) studies on various phenols have demonstrated that steric properties—such as the presence of bulky substituent groups—and hydrophobicity are critical determinants of their ability to induce apoptosis. rotman-baycrest.on.casigmaaldrich.com The presence of a large 4-methoxybenzyl group at the ortho position of the phenol (B47542) ring in this compound suggests a strong potential for receptor-mediated interactions that can trigger apoptotic pathways. rotman-baycrest.on.ca

Research on (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), a compound with a similar methoxyphenyl moiety, reveals a detailed picture of potential toxicological actions. Studies show that MMPP is cytotoxic to various cancer cell lines and that this effect is primarily mediated through the induction of apoptosis. koreascience.krnih.govjmb.or.kr The key molecular events identified include:

Activation of Caspases: MMPP treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.govnih.gov Caspases are a family of proteases that play an essential role in dismantling the cell during apoptosis.

Upregulation of Death Receptors: The apoptotic signal is often initiated through the extrinsic pathway. MMPP has been shown to significantly increase the expression of death receptors, specifically DR5 and FAS, on the cell surface. nih.govjmb.or.krnih.gov This upregulation sensitizes the cells to apoptotic signals.

Modulation of Apoptotic Proteins: The balance between pro-apoptotic and anti-apoptotic proteins is crucial for cell survival. MMPP has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, the cytotoxicity of some 2-methoxyphenols has been linked to radical reactions and their potential to form highly reactive quinone methide intermediates. nih.gov These intermediates can react with cellular nucleophiles, including proteins and DNA, leading to cellular damage.

Table 1: Cytotoxic and Apoptotic Effects of the Structurally Related Compound MMPP on Human Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Key Molecular Changes | Reference |

|---|---|---|---|---|

| HCT116 & SW480 | Colon Cancer | Inhibition of cell growth and induction of apoptosis. | Increased expression of cleaved caspases-3 and -8, DR5, DR6, and Bax; Decreased Bcl-2. | nih.gov |

| HeLa | Cervical Cancer | Cytotoxic effects and induction of apoptosis. | Activation of caspases-3, -8, and -9; Increased expression of DR5 and FAS. | koreascience.krnih.govjmb.or.kr |

Environmental Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes. As a substituted phenol, its breakdown is expected to follow pathways established for other phenolic compounds, primarily microbial biodegradation and, to a lesser extent, photodegradation.

Biotic Degradation: Microbial degradation is a major route for the removal of phenolic compounds from soil and water. nih.govresearchgate.net A wide variety of bacteria and fungi can utilize phenol and its derivatives as a source of carbon and energy. academicjournals.org The aerobic biodegradation pathway typically involves two key steps:

Hydroxylation: The process is initiated by monooxygenase enzymes that hydroxylate the aromatic ring to form a dihydroxybenzene intermediate, most commonly a catechol derivative. For this compound, this would likely result in the formation of 3-(4-Methoxybenzyl)catechol.

Ring Cleavage: The catechol intermediate undergoes aromatic ring fission, which is catalyzed by dioxygenase enzymes. This cleavage can occur through two main pathways: researchgate.netsemanticscholar.org

Ortho-cleavage: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.

Meta-cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, producing 2-hydroxymuconic semialdehyde derivatives. nih.govresearchgate.net

Following ring cleavage, the resulting aliphatic intermediates are further metabolized through established biochemical pathways (e.g., the Krebs cycle) and are ultimately mineralized to carbon dioxide and water. The specific pathway utilized depends on the microbial species and environmental conditions. researchgate.net The presence of substituents on the phenol ring can influence the rate of degradation; highly substituted phenols may be more recalcitrant. oup.comnih.gov

Abiotic Degradation: Photodegradation can also contribute to the environmental breakdown of this compound, particularly in sunlit surface waters. This process involves the absorption of UV radiation, which can lead to direct photolysis or the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.gov The reaction with hydroxyl radicals is a primary mechanism for the photo-oxidation of phenols in the environment. nih.gov This process leads to the formation of hydroxylated intermediates (like catechol and hydroquinone (B1673460) derivatives), followed by ring opening and subsequent degradation into smaller organic acids and eventually CO2. mdpi.com The rate of photodegradation can be significantly enhanced by the presence of natural photosensitizers (e.g., humic substances) or photocatalysts like titanium dioxide (TiO2). mdpi.comresearchgate.netresearchgate.net

Bioaccumulation Potential in Ecological Systems

The bioaccumulation potential of a chemical compound refers to its tendency to be absorbed and retained in the tissues of living organisms at concentrations higher than those in the surrounding environment. This is a critical factor in assessing ecological risk, as compounds that bioaccumulate can be biomagnified through the food chain. koreascience.kr

The primary indicator for predicting the bioaccumulation potential of a non-ionic organic compound is the octanol-water partition coefficient (Kow) , which is typically expressed as its logarithm (Log Kow or Log P). chemeo.com This value measures the hydrophobicity (fat-solubility) of a substance. A higher Log Kow value indicates greater lipophilicity and a higher likelihood that the compound will partition from water into the fatty tissues of aquatic organisms.

A Log Kow value between 3 and 4 suggests a moderate potential for bioaccumulation. This indicates that this compound may accumulate in aquatic organisms. The structural features of the molecule—a benzene (B151609) ring, a methoxy (B1213986) group, and a benzyl (B1604629) group—all contribute to its hydrophobicity, making it significantly less water-soluble than unsubstituted phenol. koreascience.kr

Table 2: Octanol-Water Partition Coefficients (Log Kow) of this compound and Related Compounds

| Compound | Log Kow Value | Source | Note |

|---|---|---|---|

| Phenol | 1.46 | Experimental | Parent compound |

| Dihydroeugenol (2-Methoxy-4-propylphenol) | 3.03 | Experimental | Structurally related methoxyphenol nist.gov |

| Isoeugenol (2-Methoxy-4-(1-propenyl)phenol) | 2.57 | Experimental | Structurally related methoxyphenol chemeo.comnist.gov |

| 5-Methoxy-2-(4-methoxybenzyl)phenol | 3.95 | Predicted | Structural isomer of the target compound |

The data indicate that the addition of the methoxybenzyl group significantly increases the hydrophobicity compared to simple phenols, and thus enhances its bioaccumulation potential. Therefore, if released into aquatic environments, this compound could pose a risk to organisms due to its potential to accumulate in tissues. koreascience.kr

Future Research Directions and Therapeutic Potential of 2 4 Methoxybenzyl Phenol

Elucidation of Unexplored Biological Targets

While research has identified several biological targets for derivatives of 2-(4-methoxybenzyl)phenol, the full spectrum of its molecular interactions remains an open field for investigation. A closely related analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to interact with multiple key signaling proteins. researchgate.netnih.govnih.govnih.gov These findings provide a roadmap for exploring the targets of this compound itself.

Future research should focus on identifying novel binding partners and signaling pathways affected by this compound. Phenotype-based screening in various disease models can reveal unexpected therapeutic applications and guide target identification. acs.org Techniques such as affinity chromatography and mass spectrometry can be employed to pull down and identify interacting proteins from cell lysates.

Potential Unexplored Targets and Pathways:

Kinases: Beyond IKKβ and VEGFR2, a comprehensive kinome scan could reveal other kinases modulated by this compound, potentially uncovering roles in different cancer types or inflammatory diseases. nih.govnih.gov

Nuclear Receptors: The interaction of MMPP with PPARγ suggests that other members of the nuclear receptor superfamily could be targets for this compound, with implications for metabolic diseases and cancer. nih.govnih.govresearchgate.net

Epigenetic Modifiers: Investigating the effect of this compound on enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could open new avenues for cancer therapy.

Ion Channels: The structural motifs of this compound suggest potential interactions with various ion channels, which could be relevant for neurological or cardiovascular applications.

Table 1: Known and Potential Biological Targets of this compound and its Analogs

| Target Class | Specific Target | Associated Disease/Process | Key Findings for Analogs (MMPP) |

|---|---|---|---|

| Kinases | IkappaB kinase β (IKKβ) | Colorectal Cancer, Inflammation | Direct binding and inhibition, leading to suppression of NF-κB signaling. nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Breast Cancer, Angiogenesis | Inhibition of phosphorylation, leading to anti-angiogenic effects. nih.govnih.gov | |

| Signal Transducer and Activator of Transcription 3 (STAT3) | Sepsis, Neuroinflammation, Cancer | Inhibition of phosphorylation and DNA binding activity. researchgate.netnih.govmdpi.com | |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Breast Cancer, Diabetes | Acts as an agonist, influencing cellular differentiation and metabolism. nih.govnih.govresearchgate.net |

| Death Receptors | Death Receptor 5 (DR5) and Death Receptor 6 (DR6) | Colorectal Cancer | Upregulation of expression, enhancing apoptosis. nih.gov |

Development of Advanced Delivery Systems

A significant hurdle for many phenolic compounds in clinical applications is their limited bioavailability due to poor water solubility and metabolic instability. nih.govnih.gov The development of advanced delivery systems is crucial to enhance the therapeutic efficacy of this compound.

Nanoencapsulation technologies offer a promising approach to overcome these limitations. nmb-journal.com By encapsulating the compound in nanoparticles, its solubility, stability, and circulation time can be improved, leading to better therapeutic outcomes at lower doses. nih.gov

Promising Delivery Strategies:

Liposomal Formulations: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate both hydrophobic and hydrophilic drugs. sci-hub.sesemanticscholar.org They can improve the bioavailability of phenolic compounds and can be surface-modified for targeted delivery to specific tissues or cells. nih.govgoogle.commdpi.com

Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) can be used to create nanoparticles that provide sustained release of the encapsulated compound. nmb-journal.com This approach can maintain therapeutic drug concentrations over an extended period, reducing the need for frequent administration.

Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and offer advantages such as high stability and the ability to protect the encapsulated drug from degradation. nmb-journal.com

Micellar Systems: Polymeric micelles can encapsulate hydrophobic compounds like this compound in their core, increasing their solubility in aqueous environments.

Table 2: Potential Advanced Delivery Systems for this compound

| Delivery System | Composition | Potential Advantages |

|---|---|---|

| Liposomes | Phospholipids (e.g., Phosphatidylcholine), Cholesterol | Biocompatible, can encapsulate hydrophobic compounds, potential for surface modification for targeting. semanticscholar.org |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | Sustained release, protection from degradation, improved stability. nmb-journal.com |

| Solid Lipid Nanoparticles | Solid lipids (e.g., triglycerides) | High stability, controlled release, good tolerability. nmb-journal.com |

| Polymeric Micelles | Amphiphilic block copolymers | Increased solubility of hydrophobic drugs, small size for enhanced tissue penetration. |

Combination Therapies and Synergistic Effects

The complexity of diseases like cancer often necessitates multi-pronged therapeutic approaches. Combining this compound or its derivatives with existing chemotherapeutic agents or other targeted therapies could lead to synergistic effects, enhancing treatment efficacy while potentially reducing side effects. nih.gov

The ability of MMPP to modulate multiple signaling pathways, including NF-κB, STAT3, and VEGFR2, makes it an attractive candidate for combination therapies. nih.govnih.govnih.gov For instance, its inhibition of pro-survival pathways could sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.

Potential Combination Strategies:

With Conventional Chemotherapy: Combining this compound with drugs like doxorubicin (B1662922) or cisplatin (B142131) could overcome drug resistance mechanisms and enhance apoptotic cell death in cancer cells.

With Other Targeted Therapies: A derivative of this compound, MMPP, has been shown to enhance TRAIL-induced apoptosis. nih.gov Combining it with other targeted agents, such as PARP inhibitors or other kinase inhibitors, could yield powerful synergistic effects.

With Immunotherapy: Given the role of STAT3 and NF-κB in regulating the tumor microenvironment, combining this compound with immune checkpoint inhibitors could enhance anti-tumor immune responses.

Table 3: Investigated Synergistic Effects of a this compound Analog (MMPP)

| Combination Agent | Disease Model | Observed Synergistic Effect | Reference |

|---|---|---|---|

| TRAIL | Colorectal Cancer | Enhanced apoptosis and cell growth inhibition. | nih.gov |

| STAT3 inhibitor | In vitro (liver cells) | Enhanced inhibition of inflammatory protein expression. | nih.gov |

Translational Research for Clinical Applications

Translating promising preclinical findings into clinical applications is a critical and challenging step. For this compound and its derivatives, a clear path for translational research needs to be established. This involves rigorous preclinical testing in relevant animal models followed by well-designed clinical trials.

Preclinical studies on the analog MMPP have demonstrated its efficacy in various animal models, including those for sepsis, colorectal cancer, Parkinson's disease, and Alzheimer's disease. nih.govnih.govmdpi.comnih.gov These studies provide a strong rationale for advancing this class of compounds toward clinical investigation.

Key Steps for Clinical Translation:

Pharmacokinetics and Toxicology Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its potential toxicity in animal models.

Phase I Clinical Trials: Once sufficient preclinical data on safety and efficacy are available, Phase I trials can be initiated in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

Phase II and III Clinical Trials: Subsequent trials in patient populations will be required to evaluate the therapeutic efficacy of this compound for specific indications, both as a monotherapy and in combination with other drugs.

The journey from a promising chemical compound to a clinically approved therapeutic is long and arduous. However, the diverse biological activities and the potential for enhanced efficacy through advanced delivery systems and combination therapies make this compound and its derivatives a compelling area for future research and development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 2-(4-Methoxybenzyl)phenol?

- Synthesis : A robust method involves Ru-nanoparticles supported on zeolite Y for ortho-selective benzylation of phenol derivatives using H2O2 as an oxidizing agent. Reaction conditions (e.g., solvent, temperature, and catalyst loading) significantly influence yield and regioselectivity .

- Characterization : Key techniques include:

- FTIR : Peaks at 3531 cm⁻¹ (O–H stretch) and 1607–1511 cm⁻¹ (aromatic C=C) confirm functional groups .

- LRMS (ESI) : A molecular ion peak at m/z 225.1 ([M–H]⁺) validates the molecular formula .

- Elemental Analysis : Confirms purity (e.g., C: 85.13%, H: 8.16% vs. theoretical C: 84.91%, H: 8.02%) .

Q. What safety precautions and storage conditions are advised for handling this compound?

- While specific data for this compound are limited, analogous phenolic compounds (e.g., 4-Phenylphenol) recommend:

- Storage : In sealed containers, away from heat and ignition sources, in well-ventilated areas .